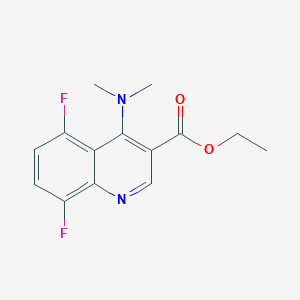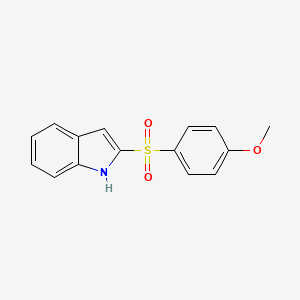
2-((4-Methoxyphenyl)sulfonyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Metoxifenil)sulfonil)-1H-indol es un compuesto orgánico que pertenece a la clase de sulfonilindoles. Este compuesto se caracteriza por la presencia de un grupo metoxifenilo unido a un grupo sulfonilo, que a su vez está conectado a un anillo de indol. La estructura única de este compuesto lo convierte en un objeto de interés en varios campos de la investigación científica, incluyendo química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-((4-Metoxifenil)sulfonil)-1H-indol generalmente implica la reacción de cloruro de 4-metoxibencensulfonilo con indol en presencia de una base. La reacción se lleva a cabo en condiciones controladas para asegurar la formación del producto deseado. Las bases comunes utilizadas en esta reacción incluyen trietilamina o piridina, y la reacción a menudo se lleva a cabo en un solvente orgánico como diclorometano o cloroformo.
Métodos de producción industrial
En un entorno industrial, la producción de 2-((4-Metoxifenil)sulfonil)-1H-indol puede implicar un proceso de varios pasos que incluye la preparación de intermedios seguidos de su posterior reacción para formar el producto final. El proceso está optimizado para la producción a gran escala, asegurando un alto rendimiento y pureza del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
2-((4-Metoxifenil)sulfonil)-1H-indol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfonilo en un sulfuro.
Sustitución: El grupo metoxilo se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución a menudo requieren el uso de ácidos o bases fuertes, dependiendo del producto deseado.
Productos principales formados
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas y varios derivados sustituidos del compuesto original.
Aplicaciones Científicas De Investigación
2-((4-Metoxifenil)sulfonil)-1H-indol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se está llevando a cabo la investigación para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-((4-Metoxifenil)sulfonil)-1H-indol involucra su interacción con objetivos moleculares específicos en los sistemas biológicos. Se sabe que el grupo sulfonilo interactúa con enzimas y proteínas, inhibiendo potencialmente su actividad. El anillo de indol también puede desempeñar un papel en la unión a receptores u otras biomoléculas, modulando su función.
Comparación Con Compuestos Similares
Compuestos similares
- N-{4-[2-(4-Metoxifenil)-1H-bencimidazol-1-sulfonil] fenil} acetamida
- N-(4-(4-bromofenil)tiazol-2-il)-2-cloroacetamida
Singularidad
2-((4-Metoxifenil)sulfonil)-1H-indol es único debido a su combinación específica de un grupo metoxifenilo, un grupo sulfonilo y un anillo de indol. Esta estructura única imparte propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C15H13NO3S |
|---|---|
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)sulfonyl-1H-indole |
InChI |
InChI=1S/C15H13NO3S/c1-19-12-6-8-13(9-7-12)20(17,18)15-10-11-4-2-3-5-14(11)16-15/h2-10,16H,1H3 |
Clave InChI |
DNWSRNZOWKKHEW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11842612.png)
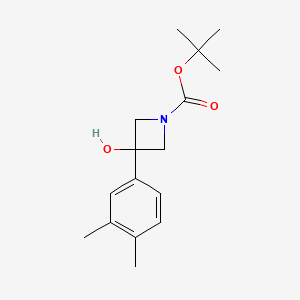

![N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline](/img/structure/B11842632.png)
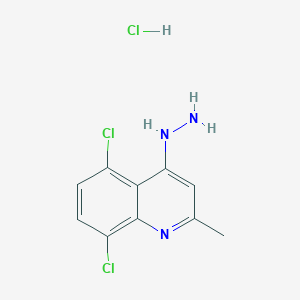

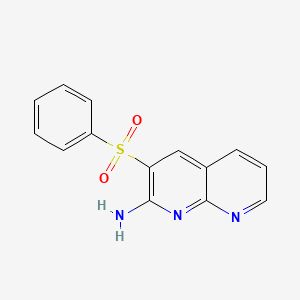
![Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11842670.png)
